![molecular formula C9H7FN2O2 B580551 Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 1234615-74-7](/img/structure/B580551.png)

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Vue d'ensemble

Description

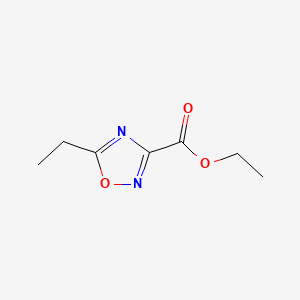

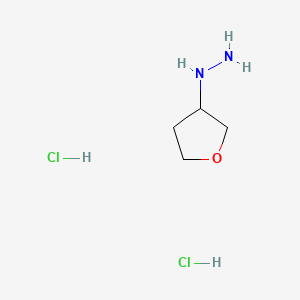

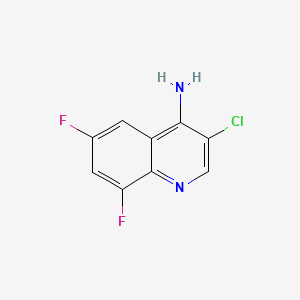

“Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate” is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It seems to be a derivative of pyrrolopyridine, a bicyclic compound with a pyrrole ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of such compounds typically includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure with a five-membered ring (pyrrole) fused to a six-membered ring (pyridine) . The “4-fluoro” indicates the presence of a fluorine atom at the 4th position of the ring, and the “methyl … carboxylate” suggests a COOCH3 group attached at the 5th position .Chemical Reactions Analysis

The chemical reactions of such compounds would depend on the specific conditions and reagents used. Pyrrolopyridines have been studied for their reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of a fluorine atom and a carboxylate group could affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a core structure for drug candidates targeting specific biological pathways. For instance, modifications to this scaffold can lead to potent kinase inhibitors, antiviral agents, or enzyme modulators .

Kinase Inhibition

Kinases play a crucial role in cellular signaling pathways, making them attractive targets for drug discovery. Scientists investigate derivatives of this pyrrolopyridine compound as kinase inhibitors. By fine-tuning substituents, they aim to enhance selectivity and efficacy against specific kinases involved in diseases like cancer, inflammation, and neurodegenerative disorders .

Antibacterial and Antifungal Agents

The pyrrolo[2,3-b]pyridine scaffold has shown promise in combating bacterial and fungal infections. Researchers explore modifications to improve antibacterial and antifungal activity. By understanding structure-activity relationships, they can design more potent derivatives for clinical use .

Fluorescent Probes and Imaging Agents

Fluorinated compounds often serve as fluorescent probes for cellular imaging. Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate derivatives can be labeled with fluorophores, enabling visualization of specific cellular processes. These probes aid in studying protein localization, receptor dynamics, and intracellular trafficking .

Materials Science and Organic Electronics

Researchers explore the use of pyrrolopyridine derivatives in organic electronic devices. By incorporating these molecules into semiconducting materials, they enhance charge transport properties. Potential applications include organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells .

Agrochemicals and Crop Protection

The pyrrolo[2,3-b]pyridine scaffold has relevance in agrochemical research. Scientists investigate its potential as a building block for herbicides, fungicides, and insecticides. By optimizing the structure, they aim to develop environmentally friendly crop protection agents .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate interacts with FGFRs, inhibiting their activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby disrupting the activation of downstream signaling pathways .

Biochemical Pathways

The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties, including good bioavailability .

Result of Action

In vitro studies have shown that Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can inhibit cancer cell proliferation and induce apoptosis . For instance, it has been observed to significantly inhibit the migration and invasion of 4T1 breast cancer cells .

Propriétés

IUPAC Name |

methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBFZFSVBNMCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C(=C1F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204314 | |

| Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate | |

CAS RN |

1234615-74-7 | |

| Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine](/img/structure/B580474.png)